Sodium methanolate

Catalog No.
S639113
CAS No.
124-41-4
M.F
CH4NaO
M. Wt
55.032 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methanolate

CAS Number

124-41-4

Product Name

Sodium methanolate

IUPAC Name

sodium;methanolate

Molecular Formula

CH4NaO

Molecular Weight

55.032 g/mol

InChI

InChI=1S/CH4O.Na/c1-2;/h2H,1H3;

InChI Key

YWOITFUKFOYODT-UHFFFAOYSA-N

SMILES

C[O-].[Na+]

Solubility

Soluble in ethanol, methanol
Soluble in fats, esters
Insoluble in hydrocarbons and most common organic solvents
Solubility in water: reaction

Synonyms

Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate

Canonical SMILES

CO.[Na]

Isomeric SMILES

C[O-].[Na+]

Organic Synthesis:

  • Base and Catalyst: Sodium methoxide functions as a strong base and a catalyst in various organic reactions, including Claisen condensations, aldol condensations, and deprotonation steps. Its ability to deprotonate acidic protons facilitates further reactions by generating reactive nucleophiles.
  • Nucleophile: The methoxide ion (OCH₃⁻) acts as a nucleophile in reactions like methylation, where it replaces other leaving groups with a methyl group (CH₃). This plays a crucial role in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Polymerization:

  • Initiator: Sodium methoxide can initiate the anionic polymerization of cyclic ethers like ethylene oxide, leading to the formation of high molecular weight polyethers. These polymers are used in various applications, such as electrolytes in batteries, lubricants, and components in personal care products.

Biodiesel Production:

  • Transesterification Catalyst: Sodium methoxide serves as a catalyst in transesterification reactions, which convert triglycerides (fats and oils) into biodiesel fuel. This process involves the reaction of triglycerides with methanol to form fatty acid methyl esters (FAME), the main component of biodiesel.

Other Applications:

  • Demethylation: Sodium methoxide can be used for demethylation reactions in specific contexts, such as the removal of methyl protecting groups in organic synthesis.
  • Purification: It finds use in the purification of some organic compounds by extracting acidic impurities.

Sodium methanolate, also known as sodium methoxide, is the simplest sodium alkoxide with the chemical formula CH3ONa\text{CH}_3\text{ONa}. It appears as a white solid or a colorless liquid when dissolved in methanol. This compound is formed through the deprotonation of methanol, making it a highly effective base and nucleophile in organic synthesis. Sodium methanolate is recognized for its strong caustic properties, reacting vigorously with water to produce sodium hydroxide and methanol, both of which pose hazards due to their corrosive and flammable nature .

, primarily as a base or nucleophile. Key reactions include:

  • Deprotonation Reactions: Sodium methanolate can deprotonate various substrates, facilitating the formation of reactive intermediates.
  • Transesterification: It catalyzes the transesterification of triglycerides to produce biodiesel from vegetable oils and animal fats .
  • Amidation: Sodium methanolate has been shown to effectively catalyze the amidation of esters, leading to the formation of amides .

The general reaction with water can be depicted as follows:

CH3ONa+H2ONaOH+CH3OH\text{CH}_3\text{ONa}+\text{H}_2\text{O}\rightarrow \text{NaOH}+\text{CH}_3\text{OH}

Sodium methanolate can be synthesized through several methods:

  • Direct Reaction with Sodium: Metallic sodium reacts with methanol:
    2Na+2CH3OH2CH3ONa+H22\text{Na}+2\text{CH}_3\text{OH}\rightarrow 2\text{CH}_3\text{ONa}+\text{H}_2
    This method is exothermic and requires careful handling due to the release of hydrogen gas .
  • From Sodium Hydroxide: A more common industrial method involves reacting sodium hydroxide with anhydrous methanol in a reactive distillation setup. This method allows for continuous production while minimizing byproducts .
  • Hydrolysis Reaction: Sodium methanolate can also be produced by hydrolyzing sodium methylate under controlled conditions to yield sodium hydroxide and methanol.

Sodium methanolate has diverse applications across various industries:

  • Organic Synthesis: It serves as a base in numerous organic reactions including dehydrohalogenation and condensation reactions.
  • Biodiesel Production: It acts as a catalyst in the transesterification process for converting fats into biodiesel, enhancing yield and purity .
  • Chemical Manufacturing: Used in producing formaldehyde, acetic acid, and other chemicals .

Interaction studies involving sodium methanolate primarily focus on its reactivity with water and other solvents. The compound's strong basicity can lead to side reactions if moisture is present, resulting in contamination with sodium hydroxide or other products. Additionally, its interaction with various organic solvents affects its catalytic efficiency in reactions such as amidation and esterification .

Sodium methanolate shares similarities with several other alkoxides and bases. Below is a comparison highlighting its unique properties:

CompoundFormulaKey Characteristics
Sodium EthoxideC2H5ONa\text{C}_2\text{H}_5\text{ONa}Stronger base than sodium methanolate; used in similar applications but less common due to higher cost.
Potassium MethoxideCH3OK\text{CH}_3\text{OK}More reactive than sodium methanolate; used for similar synthetic purposes but may lead to different reaction pathways.
Lithium MethoxideCH3OLi\text{CH}_3\text{OLi}Less commonly used; offers unique reactivity profiles due to lithium's smaller size and higher charge density.
Calcium MethoxideCH3OCa\text{CH}_3\text{OCa}Less soluble than sodium methanolate; primarily used in specialized applications requiring calcium ions.

Sodium methanolate stands out due to its effectiveness as a catalyst for biodiesel production and its role in facilitating various organic synthesis processes while being relatively easy to produce and handle compared to other alkoxides .

Reaction of Sodium Metal with Methanol

The classical synthesis involves the exothermic reaction of sodium metal with anhydrous methanol:
$$ 2 \, \text{Na} + 2 \, \text{CH}3\text{OH} \rightarrow 2 \, \text{CH}3\text{ONa} + \text{H}_2 \uparrow $$
This method, documented in early 20th-century literature, produces a colorless solution of sodium methoxide in methanol. The reaction’s vigor necessitates controlled conditions—often conducted in an ice bath under nitrogen to mitigate hydrogen ignition risks. Post-reaction, residual methanol is evaporated under reduced pressure to yield a polymeric solid with sheet-like Na⁺-O⁻ networks. Despite its simplicity, the use of metallic sodium elevates costs and safety concerns, limiting its scalability.

Sodium Hydroxide and Methanol Reaction

An economical alternative employs sodium hydroxide (NaOH) and methanol:
$$ \text{CH}3\text{OH} + \text{NaOH} \leftrightarrow \text{CH}3\text{ONa} + \text{H}_2\text{O} $$This equilibrium-driven process is less exothermic but complicated by water formation, which promotes saponification in biodiesel applications. Industrial adaptations use excess methanol and desiccants (e.g., molecular sieves) to shift equilibrium, achieving ~95% conversion. For instance, a semi-batch reactor with continuous methanol feed and water removal via distillation yields 28–31% sodium methoxide solutions.

Catalytic Function in Biodiesel Production

Sodium methanolate represents the most active basic catalyst for biodiesel production through transesterification of vegetable oils and animal fats [5] [6]. The compound demonstrates superior catalytic efficiency compared to traditional hydroxide catalysts, requiring only 0.3 to 0.5 percent of the oil weight compared to 0.5 to 1.5 percent required for sodium hydroxide or potassium hydroxide [7]. This enhanced efficiency stems from the water-free nature of sodium methanolate, which eliminates soap formation and reduces purification costs [6] [8].

The mechanism of sodium methanolate catalysis in biodiesel production involves the methoxide ion functioning as the active catalytic species [6]. The methoxide ion attacks triglyceride molecules and produces methyl esters while being regenerated at the end of each reaction step when a hydrogen ion is stripped from a nearby methanol molecule [6]. This regenerative process allows the catalyst to maintain activity throughout the reaction, leading to higher conversion rates and improved yields [9].

Commercial biodiesel producers favor sodium methanolate solutions due to their almost water-free composition, which provides distinct advantages including high yield, low purification costs, and consistent biodiesel quality [10]. The water-free nature prevents the formation of soap through saponification reactions, which commonly occur when hydroxide catalysts are used [6] [8]. Studies have shown that sodium methanolate achieves biodiesel yields of 95-98 percent compared to 90-95 percent for hydroxide catalysts [8].

The global sodium methanolate market for biodiesel production was valued at approximately 470 million United States dollars in 2023, with projections reaching 780 million United States dollars by 2033, growing at a compound annual growth rate of 5.3 percent [11]. This growth reflects the increasing adoption of sodium methanolate as the preferred catalyst for industrial biodiesel production [10] [11].

Table 2: Comparative Biodiesel Production Data

Catalyst TypeConcentration (% w/w)Reaction Time (hours)Temperature (°C)Yield (%)Water FormationPurification CostSoap Formation
Sodium Methanolate0.3-0.51-275-8095-98NoneLowMinimal
Potassium Hydroxide0.5-1.51-375-8090-95SignificantMediumModerate
Sodium Hydroxide0.5-1.51-375-8090-95SignificantMediumModerate

Nucleophilic Substitution Reactions

Sodium methanolate functions as a powerful nucleophile in substitution reactions, with the methoxide ion exhibiting enhanced nucleophilicity compared to hydroxide ions [12] [13]. The methoxide ion possesses a pKa value of 15.5 for its conjugate acid methanol, making it a strong base and effective nucleophile [12]. The enhanced nucleophilicity of methoxide compared to hydroxide results from inductive effects of the methyl group, which increases electron density on the oxygen atom and enhances its electron-donating capacity [12] [13].

In nucleophilic aromatic substitution reactions, sodium methanolate demonstrates high reactivity toward electron-deficient aromatic systems [14] [15]. The mechanism involves initial nucleophilic attack by the methoxide ion on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex [15]. This intermediate is stabilized by electron-withdrawing groups on the aromatic ring, with the reaction proceeding through addition-elimination pathways [15].

Research on nucleophilic substitution reactions has shown that sodium methanolate can participate in both SN1 and SN2 mechanisms depending on the substrate structure [16]. For secondary alkyl halides, the reaction typically follows an SN1 pathway involving carbocation intermediates, while primary substrates favor SN2 mechanisms with direct displacement [16] [17]. The methoxide ion also demonstrates selectivity in aromatic substitution reactions, with studies showing preferential reaction at specific positions based on electronic effects [14].

Kinetic studies of methoxide-catalyzed reactions have revealed second-order kinetics, with reaction rates dependent on both methoxide concentration and substrate concentration [18] [19]. The activation parameters for methoxide-mediated isomerization reactions show activation enthalpies of approximately 16.9 kilojoules per mole and negative activation entropies of -17.5 calories per Kelvin per mole [19].

Table 3: Nucleophilic Properties of Methoxide Ion

NucleophilepKa of Conjugate AcidRelative NucleophilicityMechanism PreferenceBasicitySteric HindranceInductive Effect
Methoxide (CH₃O⁻)15.50HighSN2/SNArStrongLowPresent
Hydroxide (OH⁻)15.74MediumSN2/SNArStrongVery LowAbsent
Methanethiolate (CH₃S⁻)10.30Very HighSN2ModerateLowStrong

Polymerization Initiation and Chain Growth

Sodium methanolate serves as an effective initiator for various polymerization processes, particularly in anionic polymerization and ring-opening polymerization systems [20] [21]. The compound functions as a nucleophilic initiator, attacking monomer molecules to generate reactive intermediates that propagate polymer chain growth [21] [22]. In ring-opening polymerization of ethylene oxide, sodium methanolate initiates polymerization through nucleophilic attack on the epoxide ring with no apparent energy barrier, releasing 92.6 kilojoules per mole in an exothermic process [21].

The mechanism of sodium methanolate-initiated polymerization involves formation of alkoxide chain ends that continue to propagate through successive monomer additions [21] [22]. Chain growth proceeds through nucleophilic attack by the growing alkoxide end on incoming monomer units, maintaining the ionic character throughout the polymerization process [22]. This mechanism enables living polymerization characteristics, where chain termination is minimized and molecular weight can be controlled through monomer-to-initiator ratios [22].

Research on lactone polymerization has demonstrated that sodium methanolate exhibits different polymerizability compared to enzymatic catalysts [23]. Studies comparing anionic polymerization using sodium methanolate with lipase-catalyzed polymerization showed that the choice of initiator significantly affects reaction behavior and polymer properties [23]. The anionic polymerizability of substituted lactones generally decreased compared to unsubstituted analogs when sodium methanolate was used as the initiator [23].

In anionic polymerization of methacrylates, sodium methanolate and related alkoxides have been used in combination with lithium compounds to achieve controlled polymerization [24]. The presence of alkoxide additives dramatically increases polymerization rates and produces polymers with narrow molecular weight distributions [24]. Temperature control is critical in these systems, with polymerizations typically conducted at temperatures ranging from -78°C to 0°C to maintain living character [25] [24].

Table 4: Sodium Methanolate in Polymerization Processes

Polymerization TypeInitiator RoleTemperature (°C)MechanismEnergy Barrier (kJ/mol)Polymer TypeLiving Character
Ethylene Oxide ROPPrimaryRoom tempNucleophilic attack92.6 (exothermic)PolyetherYes
Anionic AdditionPrimary-78 to 0Carbanion formation100.9VariousYes
Ring-Opening MetathesisCocatalystVariableMetal coordinationVariableVariousDepends on system
Lactone PolymerizationPrimary100-150Nucleophilic attackVariablePolyesterLimited

Fundamental Mechanistic Pathways

Sodium methanolate participates in nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) mechanisms, with the pathway selection governed by substrate structure, solvent environment, and reaction conditions [1] [2] [3]. The methoxide anion (CH3O⁻) serves as a strong nucleophile due to its negative charge and relatively small size, enabling efficient attack on electrophilic carbon centers [4] [5].

In SN2 reactions, sodium methanolate exhibits characteristic concerted behavior where bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously through a trigonal bipyramidal transition state [6] [7]. The reaction proceeds with complete inversion of stereochemistry at the reaction center, following the mechanistic pathway:

R-X + CH3O⁻ → [CH3O⁻---R---X]‡ → CH3O-R + X⁻

The activation energy for SN2 reactions with sodium methanolate typically ranges from 15-25 kilojoules per mole for primary alkyl halides and 20-30 kilojoules per mole for secondary substrates [8] [9]. Primary alkyl halides demonstrate the highest reactivity due to minimal steric hindrance, while tertiary substrates are essentially unreactive via the SN2 pathway [3] [10].

Kinetic Parameters and Rate Dependencies

Kinetic studies reveal that SN2 reactions with sodium methanolate follow second-order kinetics, with the rate equation:

rate = k[RX][CH3O⁻]

The rate constants typically range from 10³ to 10⁵ M⁻¹s⁻¹ for primary substrates and 10² to 10⁴ M⁻¹s⁻¹ for secondary substrates under standard conditions [11] [12]. The substantial difference in reactivity between primary and secondary substrates reflects the increasing steric congestion around the reaction center [13].

For SN1 mechanisms, sodium methanolate reactions proceed through carbocation intermediates with activation energies ranging from 35-45 kilojoules per mole for tertiary substrates [8]. The kinetics become first-order in substrate concentration, as the rate-determining step involves leaving group departure rather than nucleophile attack [14] [15].

Solvent Effects on Mechanism Selection

Solvent polarity dramatically influences the competition between SN1 and SN2 pathways for sodium methanolate reactions [2] [3]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance SN2 reactivity by solvating the metal cation while leaving the methoxide anion relatively unsolvated and nucleophilic [5]. Conversely, polar protic solvents favor SN1 mechanisms by stabilizing carbocation intermediates through solvation [10].

The choice of methanol as solvent creates unique conditions where sodium methanolate can exist in equilibrium with methanol-methoxide complexes, significantly altering reaction kinetics and mechanisms [16] [17]. Studies demonstrate that explicit solvation modeling reveals dramatic differences in activation barriers compared to implicit solvation models, with barriers increasing from 2.6 to over 40 kilocalories per mole when solvent molecules are explicitly included [16] [17].

Stereospecific Reactions and Isomerization

Stereochemical Outcomes in Substitution Reactions

Sodium methanolate reactions exhibit predictable stereochemical behavior that depends on the operative mechanism [18] [12]. SN2 reactions proceed with complete inversion of configuration at the stereogenic center, a consequence of the backside attack mechanism that characterizes bimolecular nucleophilic substitution [6] [7]. This stereospecificity has been demonstrated experimentally with chiral alkyl halides, where (S)-1-bromo-1-fluoroethane reacts with sodium methanolate to give the corresponding methyl ether with inverted stereochemistry [18].

The stereochemical course of these reactions can be rationalized through transition state analysis. The SN2 transition state adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying axial positions, necessitating inversion of configuration [7] [19]. This geometric constraint ensures that SN2 reactions with sodium methanolate are inherently stereospecific, providing a reliable method for stereochemical inversion.

Base-Catalyzed Isomerization Processes

Sodium methanolate functions as an effective catalyst for stereospecific isomerization reactions, particularly those involving allylic systems [20] [21]. These transformations proceed through intimate ion-pair mechanisms where the methoxide base abstracts a proton to generate an allylic anion intermediate [20]. The stereochemistry of the product is determined by the geometry of the ion pair and the subsequent protonation pathway.

Experimental studies demonstrate that base-catalyzed isomerization of electron-deficient allylic alcohols proceeds with excellent stereospecificity (enantiospecificity values of 91-95 percent) [20]. The reaction mechanism involves initial deprotonation of the allylic alcohol, followed by formation of an intimate ion pair between the allylic anion and the sodium cation [20]. This ion-pairing interaction controls the stereochemical outcome by directing the approach of the protonating agent.

Thermodynamic vs Kinetic Control

The stereochemical outcomes in sodium methanolate-catalyzed reactions often reflect a balance between kinetic and thermodynamic control [22]. Under kinetic control, the stereochemistry is determined by the relative rates of competing pathways, while thermodynamic control favors the most stable stereoisomer [22]. Temperature, solvent, and substrate concentration all influence this balance.

Studies of Wittig-type reactions involving sodium methanolate reveal that initial kinetic products can undergo subsequent isomerization under the reaction conditions [22]. The Z-to-E ratios of products change with reaction time, indicating that both kinetic formation and thermodynamic equilibration contribute to the final stereochemical distribution [22].

Substitution Dynamics in Heterocyclic Compounds

Reactivity Patterns in π-Deficient Heterocycles

Sodium methanolate exhibits distinct reactivity patterns when reacting with π-deficient heterocycles such as pyridines, pyrimidines, and quinolines [23] [24]. These electron-poor aromatic systems activate toward nucleophilic attack, with substitution occurring preferentially at positions adjacent to nitrogen atoms (α-positions) [24]. The reactivity order follows α >> β, reflecting the greater electrophilic character of carbons ortho and para to the nitrogen heteroatom [24].

Pyridine derivatives demonstrate characteristic substitution patterns with sodium methanolate, where C-2 and C-4 positions exhibit dramatically higher reactivity than the C-3 position [24]. Relative rate studies indicate that α-positions react 80-40 times faster than β-positions, while conversion to pyridinium salts can accelerate substitution rates by factors of 10⁴ to 10⁷ [24]. The activation energy for nucleophilic substitution at α-positions typically ranges from 45-65 kilojoules per mole [25] [24].

π-Excessive Heterocycle Transformations

Heterocycles containing electron-rich systems such as pyrrole, furan, and thiophene show different reactivity patterns with sodium methanolate [23] [25]. These π-excessive systems are generally resistant to nucleophilic attack under normal conditions but can undergo substitution when activated by electron-withdrawing substituents or under forcing conditions [25] [26].

The reactivity order for π-excessive heterocycles follows: pyrrole > furan > thiophene > benzene, reflecting the relative ease of disrupting aromaticity [25]. Activation energies for nucleophilic substitution range from 25-45 kilojoules per mole for pyrrole derivatives to 35-55 kilojoules per mole for thiophene systems [25]. Indole represents a special case where substitution occurs preferentially at the C-3 position (β-position) rather than the typical α-positions [25] [26].

Regioselectivity and Electronic Effects

The regioselectivity of sodium methanolate substitution in heterocyclic systems is governed by both electronic and steric factors [27] [23]. Electronic effects predominate, with nucleophilic attack occurring at the most electrophilic positions. Computational studies using frontier molecular orbital analysis reveal that the lowest unoccupied molecular orbital (LUMO) coefficients accurately predict the sites of nucleophilic attack [28].

Substituent effects play crucial roles in determining both reactivity and regioselectivity [24]. Electron-withdrawing groups enhance reactivity toward nucleophilic substitution while directing substitution to positions where the negative charge can be effectively delocalized [24]. Conversely, electron-donating substituents deactivate the ring toward nucleophilic attack and can alter the normal regioselectivity patterns [24].

Mechanistic Pathways in Heterocyclic Systems

Nucleophilic substitution in heterocyclic compounds can proceed through addition-elimination mechanisms rather than direct displacement processes [27]. Initial addition of sodium methanolate to the heterocyclic ring generates a σ-adduct intermediate, which subsequently eliminates the leaving group to restore aromaticity [27]. This mechanistic pathway is particularly important for highly activated heterocycles containing multiple electron-withdrawing substituents.

The vicarious nucleophilic substitution mechanism represents an alternative pathway where sodium methanolate can replace hydrogen atoms in electron-deficient heterocycles [27]. This process involves initial formation of a σH-adduct followed by base-induced elimination of a hydrogen halide to generate the substitution product [27]. The mechanism enables substitution at positions that would otherwise be unreactive toward direct nucleophilic attack.

Computational Modeling of Transition States

Density Functional Theory Applications

Computational studies using density functional theory methods provide detailed insights into the transition state structures and energetics of sodium methanolate reactions [29] [16] [17]. The M06-2X functional combined with polarized basis sets (6-311+G(d,p)) has proven particularly effective for modeling these systems, accurately reproducing experimental activation barriers and reaction energetics [16] [17].

DFT calculations reveal the critical importance of basis set selection and solvation modeling for accurate transition state characterization [16] [17]. Implicit solvation models often provide qualitatively incorrect results, particularly for reactions involving charged species in polar solvents [16] [17]. The calculated activation barrier for nucleophilic aromatic substitution with 4-nitrobenzonitrile changes from 2.6 kilocalories per mole with implicit solvation to over 40 kilocalories per mole when explicit solvent molecules are included [16] [17].

Explicit Solvation Effects

Explicit solvation modeling represents a significant advance in computational studies of sodium methanolate reactions [16] [17] [30]. Molecular dynamics simulations incorporating 62 explicit dimethyl sulfoxide molecules reveal that solvent entropy effects dramatically alter free energy surfaces compared to implicit models [16] [17]. These studies demonstrate that the true nucleophile in solution may be a methanol-methoxide complex rather than the bare methoxide anion [16] [17].

The incorporation of explicit solvent molecules in quantum mechanical calculations requires careful consideration of computational cost and accuracy trade-offs [30] [31]. Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches provide a practical solution by treating the reactive center with high-level quantum mechanics while describing the solvent environment with classical force fields [30] [31].

Transition State Optimization Strategies

Modern computational protocols for transition state optimization in sodium methanolate systems employ multi-step approaches combining different levels of theory [32] [31]. Initial guess structures are often generated using semi-empirical methods such as PM7, followed by refinement using density functional theory, and final single-point energy calculations at coupled cluster levels [32].

The growing string method and similar automated procedures enable systematic exploration of reaction pathways without requiring detailed mechanistic knowledge a priori [31] [32]. These approaches are particularly valuable for sodium methanolate reactions where multiple competing pathways may exist, such as in substitution versus elimination competitions [31].

Benchmark Studies and Method Validation

Comparative studies using high-level ab initio methods provide benchmarks for evaluating the accuracy of more affordable computational approaches [33] [32]. CCSD(T) calculations with augmented correlation-consistent basis sets represent the current gold standard for small to medium-sized systems, providing activation barriers accurate to within 1-2 kilocalories per mole [9].

The validation of computational methods against experimental data reveals systematic trends in method performance [33] [32]. DFT methods generally provide reliable geometric parameters and qualitative trends but may show systematic errors in activation barriers [33]. MP2 calculations often overestimate correlation effects, while coupled cluster methods provide the most reliable energetics at significantly higher computational cost [33] [32].

Prediction of Rate Constants and Thermodynamic Parameters

Transition state theory provides the framework for converting computed activation barriers into predicted rate constants and thermodynamic parameters [34] [35]. The relationship between activation energy and temperature dependence follows the Arrhenius equation:

k = A exp(-Ea/RT)

Where A represents the pre-exponential factor and Ea the activation energy. Computational studies enable prediction of both parameters from first principles, though accurate estimation of entropy contributions remains challenging [35].

Recent advances in computational methodology include the development of automated workflows for rate constant prediction [31]. These approaches combine transition state optimization, frequency calculations, and statistical mechanics to provide temperature-dependent rate constants directly from quantum chemical calculations [31]. For sodium methanolate carbonylation reactions, computational predictions (k = 8.82×10⁶ exp(-61190/RT)) show excellent agreement with experimental measurements [35].

Physical Description

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals.
Liquid; OtherSolid, Liquid
WHITE HYGROSCOPIC POWDER.

Color/Form

Amorphous, free flowing powder
Tetragonal crystals

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

55.01598403 g/mol

Monoisotopic Mass

55.01598403 g/mol

Heavy Atom Count

3

Density

greater than 1 at 68 °F (USCG, 1999)
1.3 g/cm³

Melting Point

No melting point; decomposes at >50 °C

UNII

IG663U5EMC

GHS Hazard Statements

Aggregated GHS information provided by 784 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 784 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 782 of 784 companies with hazard statement code(s):;
H228 (44.12%): Flammable solid [Danger Flammable solids];
H251 (92.58%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (50.51%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (55.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Solvents

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol.

Other CAS

124-41-4

Wikipedia

Sodium methoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of molten sodium with methyl alcohol or by the reaction of methyl alcohol with sodium amalgam obtained from the electrolysis of brine.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Methanol, sodium salt (1:1): ACTIVE

Storage Conditions

Fireproof. Separated from strong oxidants, strong acids, food and feedstuffs. Cool. Dry.

Stability Shelf Life

Sensitive to air and moisture
Decomposed by wate

Dates

Last modified: 08-15-2023

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